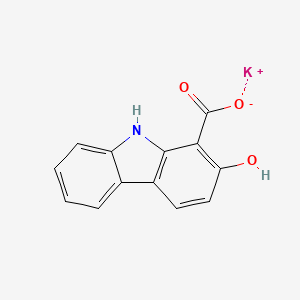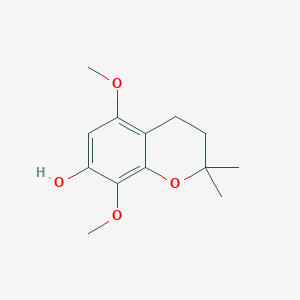
5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are aromatic, colorless ketones derived from flavone. This compound is characterized by its benzopyran structure, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of methoxy groups and a hydroxyl group on the benzopyran ring contributes to its unique chemical properties .
Preparation Methods
The synthesis of 5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dimethylchromene with methoxybenzaldehyde under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the benzopyran ring .
In industrial production, the synthesis may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of flavonoid chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways .
Comparison with Similar Compounds
5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol can be compared with other similar compounds, such as:
Flavanones: These compounds share the same benzopyran structure but differ in the substitution pattern on the ring. Examples include naringenin and hesperetin.
Coumarins: These compounds have a similar benzopyran structure but contain a lactone ring. Examples include coumarin and umbelliferone.
Isoflavones: These compounds have a similar structure but differ in the position of the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other flavonoids .
Properties
CAS No. |
93107-81-4 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5,8-dimethoxy-2,2-dimethyl-3,4-dihydrochromen-7-ol |
InChI |
InChI=1S/C13H18O4/c1-13(2)6-5-8-10(15-3)7-9(14)12(16-4)11(8)17-13/h7,14H,5-6H2,1-4H3 |
InChI Key |
YSWSCUCIHJQYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C=C(C(=C2O1)OC)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



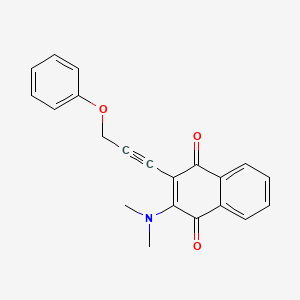
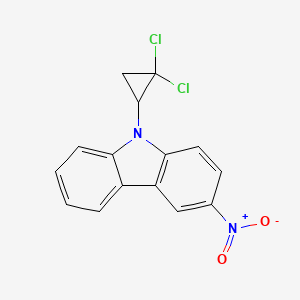

![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
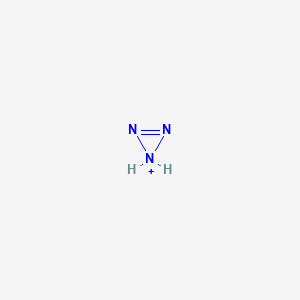


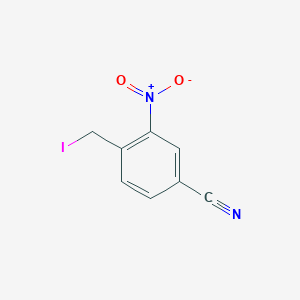
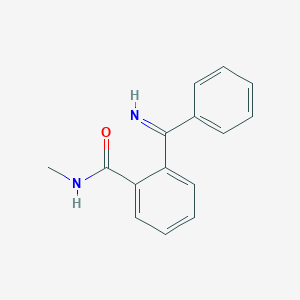
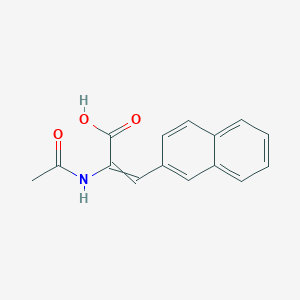
![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)
